Benzyl 1-indolinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPYJBRVCYRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238768 | |
| Record name | Phenylmethyl 2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132431-12-0 | |
| Record name | Phenylmethyl 2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132431-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl 1 Indolinecarboxylate and Analogues
Direct Esterification and Transesterification Approaches to the Carboxylate Moiety
The formation of the benzyl (B1604629) ester group is a crucial step in the synthesis of benzyl 1-indolinecarboxylate. This is typically achieved through direct esterification of 1-indolinecarboxylic acid or by transesterification reactions.
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comfiveable.me This equilibrium-driven process often requires the removal of water to drive the reaction towards the product. fiveable.mechemguide.co.uk Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. masterorganicchemistry.com The reaction's efficiency can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. For instance, a macroporous polymeric acid catalyst has been shown to facilitate the direct esterification of various carboxylic acids and alcohols at moderate temperatures without the need for water removal, offering a greener alternative. organic-chemistry.org
Transesterification is another powerful method for synthesizing esters, involving the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a basic medium, an alkoxide nucleophile attacks the ester, leading to the exchange of the alcohol moiety. masterorganicchemistry.com For example, the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol has been successfully achieved using lipases as biocatalysts, with Novozym 435 showing high activity. nih.gov Similarly, K₂HPO₄ has been identified as an efficient catalyst for transesterification to produce methyl esters under mild conditions. organic-chemistry.org
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Key Features | Reference |
|---|---|---|---|
| Direct Esterification | Acid (e.g., H₂SO₄, TsOH) | Equilibrium-driven, often requires water removal. | masterorganicchemistry.comfiveable.me |
| Transesterification (Base-catalyzed) | Alkoxides | Two-step addition-elimination mechanism. | masterorganicchemistry.com |
| Transesterification (Enzyme-catalyzed) | Lipases (e.g., Novozym 435) | Biocatalytic, mild reaction conditions. | nih.gov |
| Transesterification (Inorganic Base) | K₂HPO₄ | Efficient for producing methyl esters. | organic-chemistry.org |
N-Benzylation Strategies on Indoline (B122111)/Indole (B1671886) Precursors
The introduction of the benzyl group onto the nitrogen atom of the indoline or indole ring is a fundamental transformation in the synthesis of this compound and its analogues. This can be accomplished through several strategies, including nucleophilic alkylation and transition metal-catalyzed reactions.
Nucleophilic Alkylation with Benzyl Halides and Related Electrophiles
A common and straightforward method for N-benzylation is the nucleophilic substitution reaction between an indoline or indole precursor and a benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.org This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. A variety of bases can be employed, including potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) or sodium hydride in dimethylformamide (DMF). orgsyn.org For instance, the N-benzylation of isatin (B1672199) with benzyl bromide in DMF using potassium carbonate as the base proceeds in good yield. scispace.com Similarly, isatin and its derivatives have been successfully N-benzylated using benzyl iodide. researchgate.net The choice of solvent and base can significantly impact the reaction's efficiency and selectivity.
Table 2: Conditions for N-Benzylation of Indole/Isatin Derivatives
| Substrate | Benzylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Benzyl bromide | Potassium hydroxide | DMSO | 85-89% | orgsyn.org |
| Isatin | Benzyl bromide | Potassium carbonate | DMF | ~95% | scispace.com |
| Isatin | Benzyl iodide | Potassium carbonate/KI | Acetonitrile (B52724) | 79% | |
| Indole Derivatives | Benzyl bromide | Potassium hydroxide | DMSO | 75% |
Transition Metal-Catalyzed Coupling Reactions for Benzylation (e.g., Palladium-Catalyzed C-H Activation)
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for C-N bond formation, offering alternative pathways for N-benzylation. Palladium catalysts, in particular, have been extensively studied for the benzylation of indoles. nih.govacs.orgumn.edu These methods often involve the reaction of an indole with a benzyl source, such as a benzyl carbonate or alcohol, in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov
One notable approach is the palladium-catalyzed decarboxylative benzylation of N-Cbz (benzyloxycarbonyl) protected indoles. nih.govacs.org This reaction provides access to C3-benzylated indoles. Another strategy involves the direct C3-benzylation of indoles with benzyltributylammonium chloride using a palladium catalyst, with ammonium (B1175870) hexachloropalladate(IV) showing high conversion rates. umn.edu Furthermore, palladium-catalyzed benzylation of unprotected anthranilic acids with benzyl alcohols in water has been reported to yield dibenzylated products. researchgate.net These methods highlight the versatility of palladium catalysis in forging C-N and C-C bonds for the synthesis of complex indole derivatives.
Ring-Forming Reactions and Cycloaddition Pathways Leading to the Indoline Core
The construction of the indoline ring system itself is a fundamental aspect of synthesizing this compound and its analogues. This can be achieved through the modification of existing precursors like isatins or via cyclization reactions of appropriately functionalized starting materials.
Synthesis of Indoline-2,3-diones (Isatins) and Subsequent Benzylation
Isatin (1H-indole-2,3-dione) and its derivatives are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including indolines. scispace.commdpi.com The synthesis of isatins can be achieved through various methods, such as the Sandmeyer isonitrosoacetanilide isatin synthesis, which involves the condensation of chloral (B1216628) hydrate, aniline (B41778), and hydroxylamine (B1172632) in sulfuric acid. scispace.com
Once the isatin core is formed, it can be N-benzylated using methods described in section 2.2.1. For example, isatin can be reacted with benzyl bromide in the presence of potassium carbonate in DMF to afford N-benzylisatin in high yield. scispace.commdpi.com The resulting N-benzylisatin can then be further transformed. For instance, it can be converted to N-benzylisatin hydrazones, which have shown biological activity. mdpi.com The reduction of the dicarbonyl groups of N-benzylisatin would lead to the formation of the indoline ring, providing a pathway to this compound derivatives.
Cyclization of Precursors to Construct the Indoline Ring System
The indoline ring can also be constructed through various intramolecular cyclization reactions. organic-chemistry.org These methods typically involve the formation of a key bond to close the five-membered ring. For example, the Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org
More modern approaches utilize transition metal catalysis to facilitate the cyclization. Palladium-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides access to various substituted indoline derivatives. organic-chemistry.org Similarly, palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines is an efficient strategy for synthesizing 3-substituted 2-benzylindoles. researchgate.net Another approach involves the palladium-catalyzed interceptive decarboxylative benzylic cycloaddition of trifluoromethyl benzoxazinanones with sulfur ylides to produce trifluoromethyl-substituted indolines. organic-chemistry.org These diverse cyclization strategies offer a range of options for constructing the indoline core with various substitution patterns.
Regioselective and Stereoselective Synthetic Pathways
The construction of the indoline framework with precise control over substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount for creating structurally defined molecules. The N-protection offered by the benzyl carboxylate group is instrumental in modulating the reactivity of the indoline ring system, enabling selective functionalization that would be challenging with unprotected indolines.
Regioselective Pathways: Control over the position of substitution on the indoline nucleus is often achieved through metal-catalyzed reactions where the N-protecting group directs the catalyst to a specific C-H bond. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool. The choice of directing group on the indole or indoline core can influence whether functionalization occurs at the C2, C3, or C4 positions. nih.gov In N-protected systems like this compound, the electronic nature of the ring is altered, which can favor functionalization at specific sites. Zinc triflate has been identified as an effective reagent for the C3-alkylation of indoles, proceeding through an S(N)1-like pathway that is general for various allylic, benzylic, and tertiary halides. nih.gov This highlights a method for regioselective introduction of alkyl groups at the C3 position.
Stereoselective Pathways: Achieving stereocontrol in the synthesis of indoline analogues often involves asymmetric catalysis or the use of chiral auxiliaries. One established approach is the asymmetric alkylation of chiral imide enolates, which provides a practical route to enantioselectively synthesized α-substituted carboxylic acid derivatives that can be precursors to chiral indolines. tsijournals.com Stereoselective radical cyclizations can also be employed to construct the pyrrolidine (B122466) ring of the indoline system with high control over the newly formed stereocenters. tsijournals.com
The table below summarizes key regioselective and stereoselective synthetic approaches relevant to the indoline skeleton.
| Reaction Type | Key Reagents/Catalyst | Position(s) Functionalized | Selectivity | Reference |
| C3-Alkylation | Zinc Triflate, Hünig's base | C3 | Regioselective | nih.gov |
| C-H Arylation | Palladium(II) Catalyst | C4 (on N-protected indoles) | Regioselective | nih.gov |
| Asymmetric Alkylation | Chiral Oxazolidinone Auxiliary | α-position of a carbonyl | Stereoselective | tsijournals.com |
| Intramolecular Friedel-Crafts | Brønsted Acid (e.g., BF3·OEt2) | Forms five-membered ring | Stereoselective | researchgate.net |
| Hydrobenzylation | Iron Catalyst | Alkene C=C bond | Stereoselective | nih.gov |
Functionalization and Derivatization of the Indoline Carboxylate Skeleton
Once the this compound core is synthesized, its constituent parts—the carboxylate ester and the indoline ring—can be selectively modified to generate a diverse library of analogues.
The benzyl ester functionality is a versatile handle for derivatization, primarily through transesterification or conversion to amides.
Transesterification: This process involves exchanging the benzyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an incoming alcohol. wikipedia.orgmasterorganicchemistry.com In basic conditions, an alkoxide nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the benzyloxy group. masterorganicchemistry.com Specialized catalysts, such as tetranuclear zinc clusters, can also promote these transformations under mild conditions. organic-chemistry.org This reaction is often driven to completion by using a large excess of the new alcohol or by removing the benzyl alcohol by-product. wikipedia.org
Amide Bond Formation: The ester can be converted into an amide, a crucial functional group in many biologically active molecules. This is typically achieved by reacting the ester with a primary or secondary amine. While this conversion can sometimes be performed directly, it is often more efficient to first hydrolyze the benzyl ester to the corresponding carboxylic acid, which is then coupled with an amine. A wide array of modern peptide coupling reagents can be used for this purpose. Phosphonium salts (like PyBOP) and aminium salts (like HBTU, HATU, and HCTU) are highly effective for activating the carboxylic acid to facilitate amide bond formation, even with sterically hindered substrates. sigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an OBt or OAt ester, in situ. sigmaaldrich.com Alternatively, direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl4) in pyridine. nih.gov
The following table outlines common modifications at the carboxylate position.
| Transformation | Typical Reagents | Product | Mechanism/Notes | Reference |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | New Ester (R-COOR') | Exchange of the alkoxy group. Can be equilibrium-driven. | wikipedia.orgmasterorganicchemistry.com |
| Amide Formation | Amine (R'R''NH), Coupling Reagent | Amide (R-CONR'R'') | Often involves hydrolysis to acid, then activation and coupling. | sigmaaldrich.comnih.gov |
The indoline ring itself provides multiple sites for further functionalization, both on its aromatic (benzene) portion and its saturated (pyrrolidine) portion. The N-benzylcarboxylate group plays a critical role in directing these substitutions.
The reactivity of the indoline core is concentrated at the C2 and C3 positions of the pyrrolidine ring and the C4-C7 positions of the benzene (B151609) ring. nih.govvulcanchem.com Palladium-catalyzed C-H activation is a particularly powerful strategy for regioselective functionalization. nih.gov For instance, with an appropriate directing group at the C3 position of an indole, it is possible to direct arylation to the C4 position of the benzenoid ring. Crucially, protecting the indoline nitrogen (as with the benzyl carboxylate group) is often necessary to achieve high selectivity and prevent undesired side reactions or migrations of functional groups. nih.gov
The C3 position is readily alkylated using reagents such as zinc triflate, allowing for the introduction of diverse substituents. nih.gov The C2 position can also be targeted. For example, Pd(II)-catalyzed functionalization of indole-3-carboxylic acids can lead to C2-arylation following a decarboxylation event. nih.gov While this applies to a different starting material, it illustrates the inherent reactivity of the C2 position, which can be harnessed in appropriately designed this compound derivatives.
The table below details representative substitution reactions on the indoline scaffold.
| Reaction Type | Reagents/Catalyst | Position(s) Targeted | Notes | Reference |
| C-H Arylation | Aryl Iodide, Pd(II) Catalyst | C4 | Directed by N-protection and other ring substituents. | nih.gov |
| C3-Alkylation | Alkyl Halide, Zinc Triflate | C3 | S(N)1-type reaction pathway. | nih.gov |
| C2-Arylation | Aryl Iodide, Pd(II) Catalyst | C2 | Can occur via decarboxylation of a C3-acid precursor. | nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Studies of Esterification and Related Acyl Transfer Reactions
The formation of benzyl (B1604629) 1-indolinecarboxylate is a classic example of an acyl transfer reaction, specifically the N-acylation of indoline (B122111). The synthesis typically involves the reaction of indoline with a benzyl chloroformate or a similar benzyl-containing acylating agent in the presence of a base. The mechanism proceeds through a nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the acylating agent.
In a related context, direct N-acylation of indoles with carboxylic acids, catalyzed by boric acid, has been reported. clockss.org This method avoids the need for activated carboxylic acid derivatives like acid halides. clockss.org While the precise role of boric acid is not fully elucidated, it is believed to facilitate the reaction. clockss.org
Furthermore, photoinduced acyl transfer reactions involving N-acyl-7-nitroindoline derivatives have been studied. nih.govhep-bejune.ch These reactions proceed via a photochemically generated reactive intermediate. nih.govhep-bejune.ch Upon irradiation, an acyl group is transferred from the amide nitrogen to an oxygen atom of the nitro group, forming a nitronic anhydride (B1165640) intermediate. nih.gov This intermediate can then react with nucleophiles. nih.govhep-bejune.ch In aqueous solutions, this can lead to the release of the carboxylic acid. nih.gov
The table below summarizes key aspects of acyl transfer reactions relevant to benzyl 1-indolinecarboxylate.
| Reaction Type | Reagents | Key Mechanistic Feature | Significance |
| N-Acylation | Indoline, Benzyl Chloroformate, Base | Nucleophilic attack of indoline nitrogen on the carbonyl carbon. | Standard synthesis of this compound. |
| Boric Acid-Catalyzed N-Acylation | Indole (B1671886), Carboxylic Acid, Boric Acid | Direct acylation without activated acid derivatives. clockss.org | Offers a more economical and facile route for N-acylindoles. clockss.org |
| Photoinduced Acyl Transfer | N-Acyl-7-nitroindoline, Light | Formation of a reactive nitronic anhydride intermediate. nih.govhep-bejune.ch | Enables controlled release of carboxylic acids upon irradiation. nih.gov |
Rearrangement Reactions in the Context of Indoline Synthesis and Transformation
Rearrangement reactions are pivotal in the synthesis and functionalization of the indoline scaffold. While not directly a rearrangement of this compound itself, understanding these principles provides context for potential transformations.
One of the most well-known rearrangements is the benzilic acid rearrangement , which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.orguomustansiriyah.edu.iq This reaction, first reported by Justus von Liebig in 1838, is a classic example of a rearrangement reaction. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on a ketone, followed by the migration of an aryl or alkyl group. wikipedia.org Aryl groups, particularly those with electron-withdrawing substituents, tend to migrate more readily than alkyl groups. wikipedia.org A variation, the benzilic ester rearrangement , uses an alkoxide or amide anion instead of hydroxide to produce α-hydroxy esters or amides. wikipedia.org
In the context of indoline synthesis, the Fischer indole synthesis is a cornerstone, involving a researchgate.netresearchgate.net-sigmatropic rearrangement of an aryl hydrazone. nih.gov More contemporary methods have also utilized rearrangement strategies. For instance, a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides a route to indolines with a fully substituted C2 position. nih.gov This reaction demonstrates high chirality transfer from enantioenriched starting materials. nih.gov Another example is the synthesis of furo[2,3-b]indolines, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of N-alkenyloxyindoles. nsf.gov
The following table highlights key rearrangement reactions relevant to the indoline framework.
| Rearrangement Reaction | Substrate Type | Product Type | Key Mechanistic Feature |
| Benzilic Acid Rearrangement | 1,2-Diketones | α-Hydroxy Carboxylic Acids | 1,2-migration of an aryl or alkyl group. wikipedia.orguomustansiriyah.edu.iq |
| Fischer Indole Synthesis | Aryl Hydrazones | Indoles | researchgate.netresearchgate.net-Sigmatropic rearrangement. nih.gov |
| Dearomative Claisen Rearrangement | 3-Indolyl Alcohols | 2,2-Disubstituted Indolines | Dearomative rearrangement to install a C2 quaternary center. nih.gov |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | N-Alkenyloxyindoles | Furo[2,3-b]indolines | Cascade reaction involving rearrangement and cyclization. nsf.gov |
Catalytic Activation and Transformation Mechanisms (e.g., Pd-catalyzed processes)
Palladium-catalyzed reactions are powerful tools for the functionalization of indoles and indolines. The N-benzyl group in this compound can act as a directing group or be involved in the catalytic cycle itself.
Palladium-catalyzed C-H activation is a prominent strategy for introducing functional groups at various positions of the indoline ring. researchgate.netacs.org For instance, the C7-position of indolines can be functionalized through directing group-assisted C-H activation. nih.govresearchgate.net The N-substituent on the indoline ring plays a crucial role in directing the regioselectivity of these reactions. nih.gov The mechanism often involves the formation of a palladacycle intermediate, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org
The synthesis of indolines can also be achieved via palladium-catalyzed intramolecular C(sp³)–H amination. researchgate.net A proposed mechanism involves the oxidative addition of Pd(0) to a precursor, followed by C-H activation and C-N bond formation. researchgate.net
Furthermore, palladium-catalyzed decarboxylative reactions of N-Cbz (benzyloxycarbonyl) indoles provide a direct route to C3-benzylated indolenines. nih.gov The proposed mechanism involves the initial formation of a π-benzyl palladium complex and an indole carboxylate upon treatment with a palladium catalyst. nih.gov Subsequent decarboxylation and recombination lead to the C3-benzylated product. nih.gov
The table below details various palladium-catalyzed transformations involving indoline derivatives.
| Transformation | Catalyst System | Key Mechanistic Step | Product |
| C7-Functionalization | Rhodium complex (e.g., RhJasCp) | Directing group-assisted C-H activation. nih.gov | C7-substituted indolines. nih.gov |
| Intramolecular Cyclization | Palladium catalyst | Intramolecular C(sp³)–H activation. acs.org | Indolines. acs.org |
| Decarboxylative Benzylation | Palladium catalyst | Formation of a π-benzyl palladium intermediate and decarboxylation. nih.gov | C3-benzylated indolenines. nih.gov |
| C3-Benzylation of Indoles | Pd(0) with specific ligands (e.g., DPEphos) | Formation of a π-benzyl-Pd intermediate that reacts at the C3 position. nih.gov | 3-Benzylindolenines. nih.gov |
| Carbonylative Synthesis | Pd(II) catalyst | Heterocyclization/alkoxycarbonylation of 2-alkynylanilines. beilstein-journals.org | Indole-3-carboxylic esters. beilstein-journals.org |
Oxidative Transformations Involving Benzylic and Carboxylate Moieties
The benzyl and carboxylate moieties of this compound can undergo oxidative transformations. The benzylic C-H bonds are susceptible to oxidation, potentially leading to the formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions. ambeed.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic position, provided there is at least one benzylic proton. ambeed.com
Copper-catalyzed benzylic C-H oxidation has also been explored for the synthesis of various compounds. nih.gov For example, intramolecular benzylic C-H oxidation of a tethered carboxylic acid can lead to the formation of lactones. nih.gov
The carboxylate group, or more accurately the carbamate (B1207046), can be involved in oxidative processes. For instance, in the photorelease of carboxylic acids from 1-acyl-7-nitroindolines, an intramolecular redox reaction occurs on the aromatic ring system. nih.gov
The table provides examples of oxidative transformations relevant to the structural motifs found in this compound.
| Functional Group | Oxidizing Agent/Catalyst | Product Type | Reaction Context |
| Benzylic Methylene (B1212753) | KMnO₄, H₂CrO₄ | Carboxylic Acid | General benzylic oxidation. ambeed.com |
| Benzylic Methylene | Cu(II)/TBHP | Benzyl Esters | Intermolecular C-H functionalization. nih.gov |
| Benzylic Methyl | CrO₂Cl₂, MnO₂, CrO₃/Ac₂O | Aldehyde | Milder benzylic oxidation. ambeed.com |
| Acyl Nitroindoline | Light (photochemical) | Carboxylic Acid + Nitrosoindole | Intramolecular redox reaction. nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles of this compound Intermediates
The reactivity of this compound in nucleophilic and electrophilic reactions is centered on the indoline ring system. The pyrrole-like portion of the indoline is electron-rich, making it susceptible to electrophilic attack. bhu.ac.in
Electrophilic Substitution: For indoles, electrophilic aromatic substitution preferentially occurs at the C3 position. bhu.ac.inwikipedia.org This is because the intermediate cation formed by attack at C3 is more stable, as the positive charge can be delocalized by the nitrogen lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in If the C3 position is blocked, substitution may occur at C2. bhu.ac.in The N-protection in this compound deactivates the nitrogen as a site of electrophilic attack and can influence the reactivity of the aromatic ring. While the indoline ring is saturated, related indole systems demonstrate that the benzene ring can undergo electrophilic substitution, typically at the C5 position, especially under strongly acidic conditions that protonate C3. wikipedia.org
Nucleophilic Reactivity: The nitrogen atom of the indoline is nucleophilic, as demonstrated in its acylation to form this compound. However, once acylated, the nucleophilicity of the nitrogen is significantly reduced due to the electron-withdrawing nature of the benzyloxycarbonyl group. The carbamate linkage itself can be susceptible to nucleophilic attack, particularly hydrolysis under strongly acidic or basic conditions. vulcanchem.com
The table below summarizes the reactivity profiles.
| Reaction Type | Reactive Site | Reagent Type | Key Observation/Product |
| Electrophilic Aromatic Substitution | C3 (in related indoles) | Electrophiles (e.g., diazonium salts) | C3-substituted indoles are the major products. bhu.ac.inrsc.org |
| Electrophilic Aromatic Substitution | C5 (in related indoles) | Electrophiles under strongly acidic conditions | C5-substituted indoles can be formed when C3 is protonated. wikipedia.org |
| Nucleophilic Attack | Carbamate Carbonyl | Strong Acids/Bases | Hydrolysis of the carbamate linkage. vulcanchem.com |
| Nucleophilic Attack | Indoline Nitrogen (pre-acylation) | Acylating Agents | N-acylated indoline (e.g., this compound). |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the Benzyl (B1604629) 1-indolinecarboxylate molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy of Benzyl 1-indolinecarboxylate reveals characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.
A representative ¹H NMR spectrum of a related compound, Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, shows specific peaks that help in assigning the proton environments. fishersci.ca The aromatic protons of the indoline (B122111) and benzyl groups typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. The methylene (B1212753) protons of the benzyl group and the protons on the indoline ring will have distinct chemical shifts and coupling patterns that are crucial for complete structural assignment.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.20-7.44 | Multiplet |
| Benzyl CH₂ | 5.38 | Singlet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The carbonyl carbon of the carbamate (B1207046) group is typically observed in the downfield region of the spectrum, often around 155-175 ppm. The aromatic carbons of the indoline and benzyl rings appear in the range of 110-140 ppm. The aliphatic carbons of the benzyl methylene group and the indoline ring are found in the upfield region of the spectrum. For instance, in related structures, the benzylic carbon can appear around 66 ppm. chegg.comchemicalbook.com
Table 2: Representative ¹³C NMR Data for this compound and Related Structures
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~155-170 |
| Aromatic Carbons | ~110-145 |
| Benzyl CH₂ | ~66 |
Note: The chemical shifts are approximate and can be influenced by the substituent pattern and the solvent used for analysis.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. innovatechlabs.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the region of 1680-1720 cm⁻¹. ias.ac.in The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. The C-N stretching of the indoline ring and the C-O stretching of the ester group will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1680-1720 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C-N (Indoline) | Stretching | Fingerprint Region |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. semanticscholar.org This technique is crucial for confirming the molecular formula of the compound.
Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable information about the structure of the molecule. semanticscholar.org The fragmentation pattern of this compound under electron ionization or other ionization methods can reveal characteristic losses of fragments such as the benzyl group, carbon dioxide, or parts of the indoline ring. For example, a common fragmentation pathway for benzyl esters involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91).
Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method used to separate, identify, and quantify components in a mixture. nih.gov A suitable HPLC method for this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for qualitative analysis and for monitoring the progress of chemical reactions. chemistryhall.com A TLC analysis of this compound would involve spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for its preliminary identification. chemistryhall.com
X-ray Crystallography for Definitive Solid-State Structural Determination
While a crystal structure for this compound itself was not found in the search results, a structure for a closely related compound, Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, complexed with a protein has been determined. rcsb.orgwwpdb.org This demonstrates the feasibility of using X-ray crystallography to obtain detailed structural information for this class of compounds.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate |
| Acetonitrile |
| Methanol |
| Carbon dioxide |
Applications in Advanced Organic Synthesis and Chemical Biology
Role as Key Synthetic Intermediates in Complex Molecule Construction
The indoline (B122111) carboxylate framework is a cornerstone in the synthesis of intricate molecular architectures, particularly those with significant biological activity. Benzyl (B1604629) 1-indolinecarboxylate and its derivatives serve as crucial starting materials or intermediates in the assembly of pharmaceuticals and other complex organic compounds.
One prominent example is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The intermediate Benzyl (2S)-1-((2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}-propanoyl)-2-indolinecarboxylate is a key precursor in the industrial synthesis of Perindopril. google.com Perindopril is a widely prescribed medication for treating high blood pressure and preventing cardiovascular events. The synthesis leverages the stereochemically defined indoline core of the starting material to build the final complex and biologically active molecule. google.com
Similarly, derivatives of benzyl 1-indolinecarboxylate are instrumental in creating inhibitors for other enzymes, such as Factor Xa, a critical component in the blood coagulation cascade. Compounds like 1-(1-benzyl-2,3-dihydro-1H-indol-6-yl)-6-[4-(2-oxo-1(2H)-pyridinyl)phenyl]-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one, synthesized from indoline precursors, are explored as potent Factor Xa inhibitors for anticoagulant therapies. google.com
The utility of the indoline scaffold extends to the synthesis of peptidyl fluoromethyl ketones (FMKs), which are known as potent and irreversible inhibitors of cysteine proteases like caspases. mdpi.comnih.gov The general structure of these inhibitors often incorporates amino acid-like scaffolds, and the constrained cyclic structure of indoline-2-carboxylic acid can serve as a proline mimetic, helping to define the conformation of the inhibitor for optimal binding to the enzyme's active site. clockss.org For instance, the synthesis of Z-Val-Ala-Asp(OMe)-fluoromethyl ketone, a well-known caspase inhibitor, utilizes peptide coupling strategies where indoline-based structures can be incorporated. mdpi.comnih.govsigmaaldrich.com
Furthermore, the indole-2-carboxylate (B1230498) structure is a valuable tool in the synthesis of various alkaloids and other peptidomimetic compounds that serve as receptor ligands or enzyme inhibitors. clockss.org The ability to functionalize the indoline ring at various positions allows for the creation of a diverse library of complex molecules for drug discovery and chemical biology.
Table 1: Examples of Complex Molecules Synthesized Using Indoline Carboxylate Intermediates
| Target Molecule Class | Specific Intermediate Example | Therapeutic Area/Application |
|---|---|---|
| ACE Inhibitors | Benzyl (2S)-1-((2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}-propanoyl)-2-indolinecarboxylate | Hypertension, Cardiovascular Disease google.com |
| Factor Xa Inhibitors | 1-(1-benzyl-2,3-dihydro-1H-indol-6-yl)-...-pyrazolo[3,4-c]pyridin-7-one | Anticoagulation google.com |
| Caspase Inhibitors | Z-Val-Ala-Asp(OMe)-fluoromethyl ketone (related synthesis) | Apoptosis Research mdpi.comnih.govsigmaaldrich.com |
| Alkaloids/Peptidomimetics | General Indole-2-carboxylates | Drug Discovery, Receptor Ligands clockss.org |
Utilization of the Benzyl Group as a Protecting Group Strategy in Synthesis
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyl group (Bn), a key component of this compound, is frequently employed as a robust protecting group for the nitrogen atom of the indoline ring. tandfonline.comwikipedia.orgmdpi.org
The benzyl group offers several advantages as a protecting group in indole (B1671886) and indoline chemistry. tandfonline.combhu.ac.in It is stable under a wide range of reaction conditions, including strongly acidic and basic environments, which allows for chemical modifications at other parts of the molecule without disturbing the protected nitrogen. tandfonline.com This stability is crucial when performing reactions on the aromatic ring or at the C2/C3 positions of the indoline core. vulcanchem.com
Despite its robustness, the benzyl group can be removed reliably under specific conditions, most commonly through catalytic hydrogenation. wikipedia.orgvulcanchem.com This process typically involves reacting the N-benzylated compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com The benzyl group is cleaved, yielding the deprotected indoline and toluene (B28343) as a byproduct. This deprotection strategy is a key step in the synthesis of Perindopril, where a benzyl ester is removed via catalytic hydrogenation to reveal the final carboxylic acid group. google.com Another method for removing the benzyl group is the Birch reduction (using sodium or lithium in liquid ammonia), which is also effective but employs harsher conditions. tandfonline.com
The use of the benzyl group on the nitrogen of the indoline-1-carboxylate serves a dual purpose: it protects the nitrogen during synthesis and its removal in the final steps provides access to the free secondary amine of the indoline, which is often crucial for the biological activity of the target molecule. google.comvulcanchem.com
Table 2: Deprotection Methods for the Benzyl Group
| Deprotection Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Mild conditions, common in final synthesis steps. google.commdpi.comvulcanchem.com |
| Birch Reduction | Na or Li in liquid ammonia/alcohol | Harsher conditions, effective for robust molecules. tandfonline.com |
Development of Catalytic Ligands Featuring Indoline Carboxylate Scaffolds
The indoline carboxylate scaffold is not only a building block for larger molecules but can also function as a ligand that coordinates to metal centers to form catalysts. These catalysts can then be used to facilitate a wide array of chemical transformations.
Research has shown that indoline-2-carboxylic acid can act as a rigid, bidentate N,O-donor ligand for transition metals like rhodium(I). mdpi.comresearchgate.net In these complexes, the nitrogen atom of the indoline ring and an oxygen atom from the carboxylate group bind to the metal center. For example, complexes such as [Rh(Indoli)(CO)₂] and [Rh(Indoli)(CO)(PPh₃)] have been synthesized and characterized. mdpi.com These rhodium(I) carbonyl complexes are investigated as model catalysts, particularly for carbonylation reactions. mdpi.comresearchgate.net The study of these systems, including the kinetics of reactions like the oxidative addition of iodomethane, provides fundamental insights into the catalytic cycle and helps in the design of more efficient catalysts. mdpi.comresearchgate.net
The development of ligands is a central theme in catalysis, as the ligand's structure dictates the catalyst's reactivity, selectivity, and efficiency. While not always derived from the carboxylate itself, the broader indoline framework is a popular scaffold for ligands used in palladium-catalyzed reactions, such as C-H functionalization, which are powerful tools for modifying complex molecules. acs.org The inherent stereochemistry and rigidity of the indoline scaffold make it an attractive platform for designing chiral ligands for asymmetric catalysis.
Table 3: Indoline-2-Carboxylate as a Catalytic Ligand
| Metal Center | Ligand | Complex Example | Potential Catalytic Application |
|---|---|---|---|
| Rhodium(I) | Indoline-2-carboxylate | [Rh(Indoli)(CO)(PPh₃)] | Carbonylation Reactions mdpi.comresearchgate.net |
Exploration of Indoline Carboxylate Scaffolds in Molecular Probe Development
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living cells. The indole scaffold, the aromatic counterpart to indoline, is a privileged structure in the design of fluorescent probes due to its intrinsic photophysical properties. rsc.orgrsc.orgresearchgate.net
Indole derivatives are widely used to create small-molecule fluorescent chemosensors that can detect specific analytes such as metal cations, anions, and neutral species. rsc.orgresearchgate.net These probes are designed so that the binding of the target analyte to the indole-based sensor results in a measurable change in its fluorescence, such as an "off-on" switch or a shift in the emission wavelength. nih.gov
The indoline and indole scaffolds are particularly useful for developing probes for biological imaging. For example, probes based on a benzo[c,d]indole-quinoline scaffold have been developed as deep-red emissive probes for imaging RNA in the nucleolus of living cells. nih.gov These probes exhibit a significant increase in fluorescence upon binding to RNA, have high photostability, and their long emission wavelength is advantageous for live-cell imaging. nih.gov
In another application, a 2-phenylindol-3-ylglyoxylamide scaffold, which is structurally related to indoline carboxylates, was used to develop fluorescent probes for the translocator protein (TSPO), a mitochondrial protein that is a biomarker for neuroinflammation and other diseases. mdpi.com These probes allow for the specific labeling and visualization of TSPO in various cell lines, making them valuable tools for studying the protein's physiological roles. mdpi.com The versatility of the indole/indoline core allows for chemical modifications that can tune the probe's photophysical properties and its selectivity for different biological targets. rsc.orgrsc.org
Table 4: Indole/Indoline Scaffolds in Molecular Probes
| Probe Scaffold | Target Analyte/Biomolecule | Key Feature |
|---|---|---|
| General Indole-based sensors | Metal ions, anions | Fluorimetric and colorimetric detection rsc.orgresearchgate.net |
| Benzo[c,d]indole-quinoline | Nucleolar RNA | Deep-red "off-on" fluorescence nih.gov |
| 2-Phenylindol-3-ylglyoxylamide | Translocator Protein (TSPO) | Specific labeling of mitochondrial protein mdpi.com |
Application in Materials Science
The applications of indoline and indole derivatives extend beyond biology and medicine into the realm of materials science. The unique electronic and structural properties of the indole ring system make it a valuable component in the design of functional organic materials. rsc.orgnih.gov
Indole-based compounds are utilized in the polymer and dye industries. rsc.orgrsc.org Their inherent fluorescence and electrochemical properties make them suitable for creating organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. While specific applications of this compound in materials are not extensively documented, its parent structures, indole and indoline, are recognized as important building blocks for functional materials. nih.govambeed.com Commercial suppliers offer a variety of indoline derivatives as building blocks for materials synthesis, indicating their utility in creating larger, functional systems like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). ambeed.com These materials have potential applications in gas storage, separation, and catalysis.
Future Research Directions and Perspectives
Innovations in Asymmetric Synthesis and Catalyst Design
A primary challenge in modern organic synthesis is the stereoselective conversion of flat, aromatic indole (B1671886) rings into three-dimensional indoline (B122111) structures with multiple stereogenic centers. researchgate.net Future research is intensely focused on developing novel catalysts and methods to achieve high levels of enantioselectivity in the synthesis of chiral indolines, including derivatives of Benzyl (B1604629) 1-indolinecarboxylate.
A promising frontier is the development of advanced catalyst systems. While methods like using Pig Liver Esterase (PLE) for hydrolysis have been explored, they can result in low enantiomeric excess for certain substrates like benzyl-substituted malonic esters. usm.edu This has spurred investigation into alternatives such as phase-transfer catalysis using N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids and the use of chiral auxiliaries like menthol (B31143) and oxazolidinones. usm.eduusm.edu
Recent breakthroughs include palladium-catalyzed three-component cross-coupling reactions that construct 2,3-diarylated indolines. researchgate.net Mechanistic studies of these reactions show that a chiral BiOx ligand can control the stereoselective migratory insertion step, while a different achiral ligand facilitates the final reductive elimination, a strategy known as a "ligand-swap". researchgate.net Similarly, copper-catalyzed conjugate additions of dialkylzinc reagents to aryl-substituted starting materials in the presence of phosphoramidite (B1245037) ligands have successfully created all-carbon benzylic quaternary stereocenters with up to 99% enantiomeric excess (ee). nih.gov Another innovative approach uses confined chiral Brønsted acid catalysts to combine simple starting materials like indole and acetone (B3395972) to form C₂-symmetric, spirocyclic compounds known as SPINDOLEs, which can then be used as versatile chiral ligands for various asymmetric reactions. nih.gov
Table 1: Examples of Modern Catalysts in Asymmetric Indoline Synthesis
| Catalyst/Ligand System | Reaction Type | Key Feature | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| Palladium / Chiral BiOx Ligand | Intermolecular Dearomatization | Ligand-swap strategy for high stereocontrol. researchgate.net | High diastereo- and regioselectivity reported. researchgate.net |
| Copper / Phosphoramidite Ligand | Conjugate Addition | Creates all-carbon benzylic quaternary stereocenters. nih.gov | Up to 99%. nih.gov |
| Chiral Brønsted Acid | Spirocyclization | Forms versatile SPINDOLE scaffolds from simple materials. nih.gov | Not specified |
| N-benzyl quaternary ammonium salts | Phase-Transfer Catalyzed Hydrolysis | Alternative to enzymatic methods with low ee. usm.eduusm.edu | Research is ongoing to improve success. usm.eduusm.edu |
Development of Greener and More Efficient Synthetic Pathways
The chemical industry is increasingly moving towards sustainable practices, and the synthesis of indoline derivatives is no exception. Future research will prioritize the development of "green" synthetic routes that reduce waste, avoid hazardous materials, and use less energy. lawbc.comepa.gov
One major area of innovation is the use of electrochemistry. An electrocatalytic triamination of alkynes has been developed to produce functionalized indolines and indoles. rsc.org This method uses 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst and avoids the need for terminal oxidants, transition metals, and potentially explosive reagents, representing a more sustainable pathway. rsc.org
Another green approach involves chemoenzymatic processes. Companies like Solugen have pioneered manufacturing platforms that use cell-free enzymatic reactors combined with metal catalysts to convert plant-derived substances into chemicals that have traditionally been made from fossil fuels, a process that significantly reduces CO2 emissions and eliminates wastewater. epa.gov Similarly, Eastman has developed methods using immobilized enzymes for ester synthesis at mild temperatures, avoiding harsh acids and organic solvents. epa.gov Such biocatalytic methods can be so gentle that they allow for the use of delicate, natural raw materials to create novel esters. epa.gov Applying these principles, such as synthesizing Benzyl 1-indolinecarboxylate from natural precursors like benzaldehyde (B42025) derived from Cinnamon cassia oil using water as a solvent, represents a significant step forward in green chemistry. mdpi.com
Microwave-assisted synthesis is another tool for creating more efficient and greener pathways. For example, coupling a quinolone carboxylate with benzylamine (B48309) using a microwave reactor can improve yields and reduce the amount of solvent needed compared to conventional thermal methods. nih.gov
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Computational Tools
A deeper understanding of reaction mechanisms is crucial for designing more efficient and selective syntheses. The future of indoline synthesis will heavily rely on advanced analytical and computational tools to probe reaction pathways in real-time.
Density Functional Theory (DFT) calculations have become indispensable for rationalizing complex reaction outcomes. For instance, DFT was used to investigate how substituent patterns on indole substrates dictate the chemoselectivity between [4+2] and [3+2] cycloadditions, leading to different fused indoline scaffolds. polimi.it Computational studies have also been used to assess the activation energies of intermediates and transition states in reactions like the Bischler-Mohlau indole synthesis, helping to predict which reaction pathway is preferred under specific conditions, such as when an excess of aniline (B41778) is used. nih.gov
In addition to computational methods, experimental techniques are advancing. Nickel/photoredox dual catalysis, for example, has been used for the regioselective synthesis of 3-substituted indolines. nih.gov Mechanistic investigations revealed that the reaction requires the oxidation of nickel to a Ni(III) state to achieve the difficult C–N bond-forming step, demonstrating the power of photoredox catalysts as controlled single-electron transfer agents. nih.gov Isotopic labeling is another powerful tool for gaining mechanistic insight, as demonstrated by the use of a 13C-labeled reactant to elucidate the pathway of the Bischler-Mohlau indole formation. nih.gov The combined use of these advanced tools will continue to uncover the subtle mechanisms governing the synthesis of this compound and related structures, enabling more precise control over reaction outcomes.
Expansion of the Synthetic Utility of this compound Scaffolds
The this compound scaffold is not just a synthetic target but also a versatile building block for creating more complex and valuable molecules. The indoline framework is a central molecular architecture in many natural products and pharmaceuticals, and future research aims to expand its utility even further. polimi.it
One key area of expansion is in medicinal chemistry. The indoline scaffold is being actively explored for developing new therapeutic agents. For example, a library of indoline-2-carboxamide derivatives was identified as potent and brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). acs.orgresearchgate.net Further derivatization, such as varying the benzyl moiety, has been shown to modulate activity and pharmacokinetic properties. acs.orgresearchgate.net In another application, derivatives of 1-benzyl-1H-indole have been synthesized and evaluated as antimycobacterial agents, with some compounds showing significant efficacy against Mycobacterium tuberculosis strains, including drug-resistant variants. nih.gov
The synthetic utility also extends to the creation of complex, polycyclic structures. Researchers have developed methods for substrate-controlled divergent syntheses, where rationally designed indole substrates react to form different fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles from the same catalyst system. polimi.it This highlights the role of the substituent on the indole ring in dictating the reaction pathway, providing access to architecturally complex molecules that are otherwise difficult to synthesize. polimi.it
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzyl 1-indolinecarboxylate in laboratory settings?
- Methodological Answer :
- Eye Exposure : Immediately flush eyes with water for 10–15 minutes and consult an ophthalmologist.
- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth (if conscious) and seek medical attention.
- General Precautions : Due to incomplete toxicological data, assume moderate toxicity and use PPE (gloves, goggles, lab coats) .
Q. What synthetic methodologies are commonly used to prepare this compound derivatives?
- Methodological Answer :
- Benzylation Reactions : React indolinecarboxylic acid derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
- Catalytic Optimization : Use solid-state catalysts like ammonium cerium phosphate for esterification, optimizing variables such as reaction time (e.g., 2–6 hrs), molar ratios (acid:alcohol = 1:1–1:3), and catalyst loading (1–5 wt%) .
- Characterization : Confirm product purity via XRD for crystallographic data and HPLC for chemical stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?
- Methodological Answer :
- Variable Isolation : Systematically test individual reaction parameters (e.g., temperature, solvent polarity) to identify confounding factors.
- Data Normalization : Compare results using standardized metrics (e.g., turnover frequency, conversion yield) and account for differences in experimental setups (e.g., catalyst synthesis protocols).
- Kinetic Modeling : Apply pseudo-first-order kinetics to analyze rate constants and identify mechanistic bottlenecks .
Q. What strategies improve the reliability of crystallographic data for this compound derivatives?
- Methodological Answer :
- Redundant Data Collection : Perform multiple XRD runs to assess reproducibility.
- Error Analysis : Calculate crystallographic R-factors and report uncertainties in bond angles/lengths.
- Cross-Validation : Compare results with computational models (e.g., DFT simulations) to validate structural assignments .
Q. How should researchers design experiments to investigate the thermal stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
| Variable | Range | Measurement |
|---|---|---|
| Temperature | 25°C–100°C | TGA/DSC for decomposition |
| pH | 2–12 (buffered) | HPLC monitoring of degradation |
| Exposure Time | 1–24 hrs | Mass loss quantification |
- Data Interpretation : Use Arrhenius plots to correlate degradation rates with temperature/pH. Report confidence intervals for kinetic parameters .
Q. What analytical techniques are critical for assessing the purity of this compound in complex mixtures?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
- Spectroscopy : Use ¹H/¹³C NMR to verify structural integrity and FT-IR for functional group analysis.
- Quantitative Limits : Report detection thresholds (e.g., LOD = 0.1 µg/mL) and validate methods via spike-recovery experiments (95–105% recovery) .
Data Contradiction & Reliability Analysis
Q. How can systematic errors in spectroscopic data for this compound be identified and mitigated?
- Methodological Answer :
- Blind Testing : Analyze samples with known concentrations to calibrate instruments.
- Error Propagation : Calculate uncertainties from instrument precision (e.g., ±0.5% for NMR integration) and environmental factors (e.g., temperature fluctuations).
- Peer Validation : Cross-check results with independent labs using identical protocols .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Confidence Intervals : Report 95% CI for LD₅₀/EC₅₀ to communicate uncertainty .
Tables for Key Experimental Parameters
Table 1 : Optimized Conditions for this compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
